

Application Notes and Protocols for Surface Immobilization using N3-C4-NHS Ester

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Compound of Interest				
Compound Name:	N3-C4-NHS ester			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **N3-C4-NHS ester** for the covalent immobilization of biomolecules onto amine-functionalized surfaces. This bifunctional linker enables a two-step immobilization strategy, offering precise control over surface functionalization and subsequent bio-conjugation through "click chemistry." The protocols outlined below are designed to be adaptable for a variety of research applications, from fundamental cell-surface interaction studies to the development of novel drug screening platforms.

Introduction to N3-C4-NHS Ester

N3-C4-NHS ester is a heterobifunctional crosslinker composed of an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a C4 spacer.

- NHS Ester Group: This functional group reacts efficiently and specifically with primary amines (-NH2) on a suitably functionalized surface to form stable amide bonds.[1][2] This reaction is the foundation for the initial surface activation.
- Azide Group (N3): The terminal azide group is a key component for "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction allows for the covalent attachment of a second molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), with high efficiency and specificity in aqueous environments.[1][4]



This two-step approach provides significant advantages:

- Controlled Orientation: Biomolecules can be engineered with a specific alkyne handle, allowing for their oriented immobilization on the azide-functionalized surface.
- Bioorthogonality: The click reaction is highly specific and does not interfere with most biological functional groups, preserving the activity of the immobilized biomolecule.[3][4]
- Versatility: A wide range of alkyne-modified biomolecules, including peptides, proteins, and small molecules, can be attached to the same azide-functionalized surface.

Data Presentation: Quantitative Parameters for Surface Immobilization

The following table summarizes key quantitative data related to the surface immobilization process using **N3-C4-NHS ester** and subsequent click chemistry. Please note that specific values can vary depending on the substrate, surface amine density, and the specific biomolecule being immobilized.



Parameter	Typical Value/Range	Method of Determination	Notes
N3-C4-NHS Ester Surface Density	1 x 10^12 - 5 x 10^12 molecules/cm ²	X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM)	Surface density is dependent on the initial amine density of the substrate.[2]
NHS Ester Reaction Efficiency	> 90%	Fourier-Transform Infrared Spectroscopy (FTIR), XPS	Efficiency is high under optimal reaction conditions (pH 7.2-8.5).[1][2]
SPAAC Reaction Efficiency	> 95%	Fluorescence Spectroscopy, XPS, Mass Spectrometry	Copper-free click chemistry is highly efficient in aqueous buffers.[1][3]
Immobilized RGD Peptide Density	0.1 - 1.0 mg/cm²	Ninhydrin Assay, Radio-assay	Density can be controlled by varying the concentration of the RGD peptide solution.[5]
Integrin Binding Affinity (IC50)	20 - 300 nM	Competitive ELISA, Surface Plasmon Resonance (SPR)	Affinity depends on the conformation and density of the immobilized RGD peptide.[6]

Experimental Protocols Protocol for Surface Functionalization with N3-C4-NHS Ester

This protocol describes the first step of the immobilization process: the reaction of **N3-C4-NHS ester** with an amine-functionalized surface (e.g., amine-silanized glass or gold).

Materials:



- Amine-functionalized substrate (e.g., glass slides treated with (3aminopropyl)triethoxysilane)
- N3-C4-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
- Quenching Buffer: 100 mM Tris-HCl or glycine in PBS, pH 7.4
- Nitrogen gas
- Orbital shaker

Procedure:

- Prepare N3-C4-NHS Ester Solution: Immediately before use, dissolve N3-C4-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
- Surface Preparation: Ensure the amine-functionalized substrate is clean and dry.
- Reaction Setup: Place the substrate in a suitable reaction vessel. Add the N3-C4-NHS ester solution to the Reaction Buffer to achieve a final concentration of 0.1-1 mg/mL.
- Incubation: Immerse the amine-functionalized substrate in the **N3-C4-NHS ester** solution. Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker.
- Washing: Remove the substrate from the reaction solution and wash three times with PBS to remove unreacted N3-C4-NHS ester.
- Quenching (Optional but Recommended): To deactivate any remaining unreacted NHS
 esters, immerse the substrate in Quenching Buffer for 30 minutes at room temperature.
- Final Wash and Dry: Wash the substrate three times with deionized water and dry under a stream of nitrogen gas.



• Storage: The azide-functionalized surface is now ready for the click chemistry reaction. If not used immediately, store in a desiccated environment at 4°C.

Protocol for Immobilization of an Alkyne-Modified RGD Peptide via SPAAC

This protocol details the second step: the "click" reaction between the azide-functionalized surface and a DBCO-modified RGD peptide for studying integrin-mediated cell signaling.

Materials:

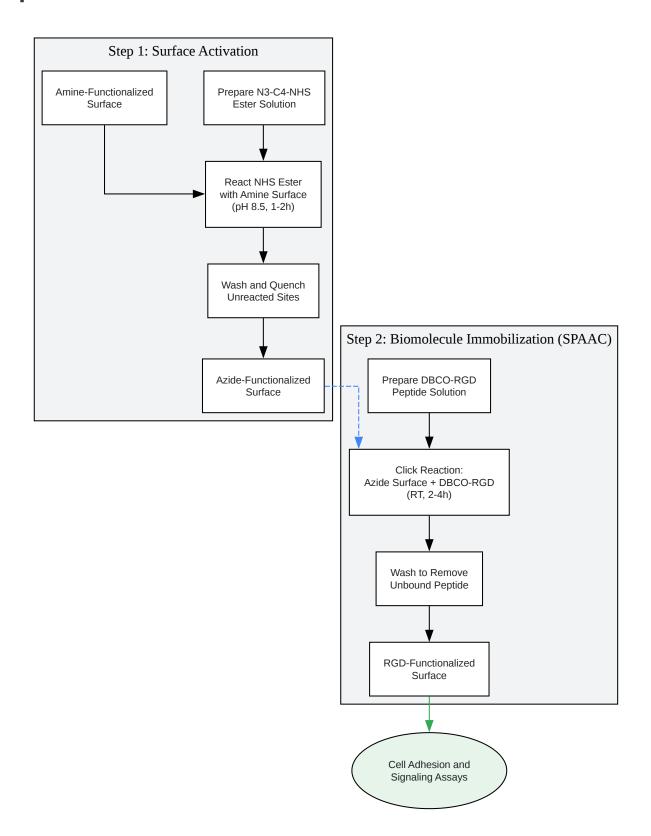
- Azide-functionalized substrate (from Protocol 3.1)
- DBCO-conjugated RGD peptide (e.g., DBCO-PEG4-c(RGDfK))
- Phosphate-Buffered Saline (PBS), pH 7.4
- Orbital shaker

Procedure:

- Prepare DBCO-RGD Solution: Dissolve the DBCO-conjugated RGD peptide in PBS to the desired final concentration (e.g., 0.1-1 mg/mL). The optimal concentration should be determined empirically based on the desired surface density.
- Click Reaction: Immerse the azide-functionalized substrate in the DBCO-RGD solution.
- Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction is typically faster at room temperature.
- Washing: Remove the substrate from the peptide solution and wash thoroughly with PBS to remove any non-covalently bound peptide.
- Final Wash and Dry: Rinse the substrate with deionized water and dry under a stream of nitrogen gas.
- Cell-Based Assays: The RGD-functionalized surface is now ready for cell culture and integrin binding or signaling studies.



Visualization of Workflows and Pathways Experimental Workflow for Surface Immobilization





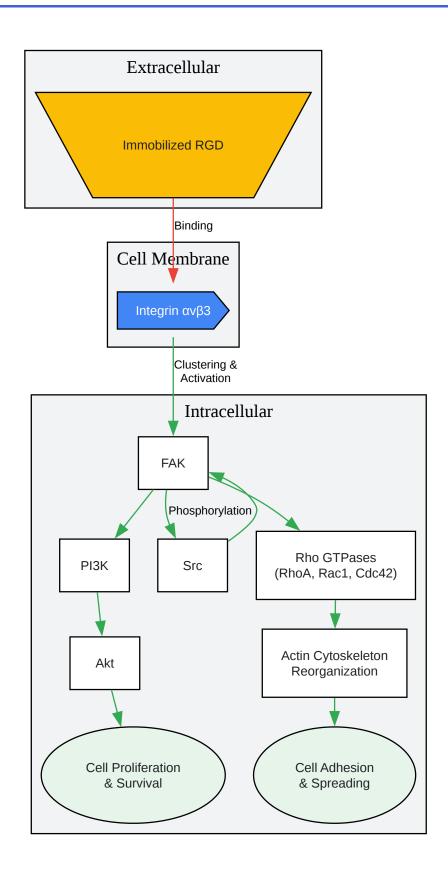


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Caption: Workflow for two-step surface immobilization.

Integrin-Mediated Signaling Pathway





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Caption: Simplified integrin-mediated signaling cascade.



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